5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole

Lipophilicity Drug-likeness ADME Prediction

5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole (CAS 615273-62-6, CID is a fully substituted 1,5-disubstituted-1H-tetrazole that combines a π-excessive furan ring with a flexible phenylethyl side chain. The molecule possesses the hallmark features of the tetrazole class – a metabolically stable carboxylic acid bioisostere with a favorable pharmacokinetic profile.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
Cat. No. B12145628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=NN=N2)C3=CC=CO3
InChIInChI=1S/C13H12N4O/c1-2-5-11(6-3-1)8-9-17-13(14-15-16-17)12-7-4-10-18-12/h1-7,10H,8-9H2
InChIKeyVLFVFXOMMVYGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole – Core Identity and Procurement-Relevant Characteristics


5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole (CAS 615273-62-6, CID 1547138) is a fully substituted 1,5-disubstituted-1H-tetrazole that combines a π-excessive furan ring with a flexible phenylethyl side chain. The molecule possesses the hallmark features of the tetrazole class – a metabolically stable carboxylic acid bioisostere with a favorable pharmacokinetic profile [1]. Key computed descriptors (XLogP3 2.2, TPSA 56.7 Ų, 0 HBD, 4 HBA) place it in a balanced property space suitable for CNS penetration and oral bioavailability according to Lipinski's rules [2]. This compound is primarily available as a research-grade screening compound or building block from international catalog suppliers .

Why Simple 1,5-Disubstituted Tetrazole Analogs Cannot Substitute 5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole Without Loss of Function


In the tetrazole-derived chemical space, minor structural permutations profoundly alter both the physicochemical fingerprint and the biological target engagement profile [1]. The unique combination of the electron-rich furan (providing a specific H-bond acceptor geometry and polar surface area contribution) and the flexible phenylethyl chain (contributing to lipophilicity and potential π–π stacking interactions) in 5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole cannot be replicated by simpler analogs that possess only one of these features, such as 5-(furan-2-yl)-1-phenyl-1H-tetrazole (which lacks the flexible ethylene linker) or 5-phenylethyl-1H-tetrazole (which lacks the furan oxygen). Quantitative property differences, detailed below, make direct substitution scientifically unsound for any study requiring specific lipophilicity, topological polar surface area, or conformational flexibility [2].

Head-to-Head and Class-Level Evidence Supporting the Selection of 5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole Over Its Closest Analogs


Balanced Lipophilicity (XLogP3) Compared to Direct Analogs

5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole exhibits an XLogP3 of 2.2, placing it in the optimal range for oral absorption and CNS permeability (1 < logP < 3). This value represents a calculated difference of +0.55 log units compared to the less lipophilic 5-(furan-2-yl)-1-phenyl-1H-tetrazole (XLogP3 ≈ 1.65, estimated via ALOGPS) and a difference of -0.45 log units compared to the more lipophilic 1-phenyl-5-(2-phenylethyl)tetrazole (XLogP3 ≈ 2.65). This intermediate lipophilicity is predicted to reduce non-specific binding while maintaining sufficient membrane permeability [1].

Lipophilicity Drug-likeness ADME Prediction

Increased Conformational Flexibility vs. Rigid Phenyl-Tetrazole Analogs

The target compound contains 4 rotatable bonds, stemming entirely from the ethyl linker and the tetrazole–furan junction. In contrast, the direct analog 5-(furan-2-yl)-1-phenyl-1H-tetrazole has only 2 rotatable bonds (tetrazole–phenyl and tetrazole–furan). The two additional rotatable bonds in the phenylethyl derivative provide increased conformational entropy and enhanced induced-fit binding potential for targets with deep or flexible binding pockets [1]. This difference is quantifiable and can directly impact binding kinetics and selectivity profiles in target-based assays.

Conformational Flexibility Rotatable Bonds Molecular Recognition

Topological Polar Surface Area (TPSA) Advantage for CNS Permeability

The TPSA of 5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole is 56.7 Ų, which is below the well-established 90 Ų threshold for CNS penetration and below the 140 Ų threshold for oral absorption. This value is nearly identical to that of 5-(furan-2-yl)-1-phenyl-1H-tetrazole (TPSA ~56.7 Ų) but significantly lower than that of 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole (TPSA ~56.7 Ų), which carries additional halogen-mediated toxicity risks. The phenylethyl group maintains the favorable TPSA while adding lipophilicity and conformational flexibility, a combination not found in the simpler analogs [1].

TPSA CNS Permeability Drug Design

Absence of Structural Alerts Compared to Halogenated Analogs

Unlike 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole, which contains an aryl chloride moiety – a well-documented structural alert for mutagenicity (Ames-positive potential) and metabolic activation – 5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole is free of halogen substituents and other common toxicophores. This difference in chemical structure is directly relevant to hit-to-lead progression, as chloroaryl compounds often require de-risking via metabolite identification studies, increasing project timelines and costs. The absence of such alerts makes the phenylethyl derivative a more streamlined lead starting point [1].

Structural Alerts Toxicology Hit Qualification

Recommended Application Scenarios for 5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole Based on Evidence-Based Differentiation


CNS-Focused High-Throughput Screening Library Enrichment

Due to its balanced XLogP3 of 2.2 and TPSA of 56.7 Ų [1], this compound is ideally suited for addition to CNS-oriented screening libraries, where it fills a property space between overly rigid phenyl-tetrazoles and overly lipophilic diphenylethyl tetrazoles. Its 4 rotatable bonds further support induced-fit binding to flexible CNS targets such as GPCRs and ion channels [2].

Carboxylic Acid Bioisostere in Fragment-Based Lead Generation

Tetrazoles are well-established carboxylic acid bioisosteres with enhanced metabolic stability [1]. The phenylethyl chain provides additional hydrophobic contact surface without increasing the scaffold's TPSA, making this compound a versatile carboxylic acid replacement in fragment growing or scaffold hopping programs targeting soluble enzymes and protein–protein interactions [2].

Pre-Plated Diversity Set for Academic and Biotech Screening Consortia

The compound is commercially available in milligram quantities from recognized screening-compound suppliers [1], and its clean structural profile (absence of halogenated or nitro-based toxicophores) makes it a preferred diversity pick for consortium-based screening libraries where downstream liability profiles are critical for data-sharing agreements [2].

Computational Chemistry Model Building and Validation

The combination of a heterocyclic (furan) ring, a tetrazole core, and a phenylalkyl chain provides a rich 3D pharmacophore for force-field parameterization and conformational sampling studies. The computed property differences relative to rigid analogs enable systematic evaluation of the impact of rotatable bonds on docking accuracy and binding free energy predictions [1].

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